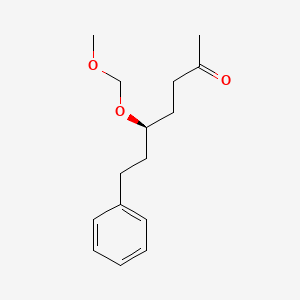

(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one

Description

(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is a chemical compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a heptan-2-one backbone

Properties

CAS No. |

656836-67-8 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one |

InChI |

InChI=1S/C15H22O3/c1-13(16)8-10-15(18-12-17-2)11-9-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3/t15-/m0/s1 |

InChI Key |

YTUXEYTWWTXMNV-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H](CCC1=CC=CC=C1)OCOC |

Canonical SMILES |

CC(=O)CCC(CCC1=CC=CC=C1)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) in the presence of a base to introduce the methoxymethoxy group. The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Neuroprotective Effects : Studies have shown that certain derivatives of phenylheptanones possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory and Antioxidant Activities : Compounds related to (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one have demonstrated significant anti-inflammatory and antioxidant effects, suggesting potential applications in treating conditions associated with oxidative stress .

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Potential Therapeutic Applications

The therapeutic potential of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one can be categorized into several areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Neuroprotection | Treatment for Alzheimer’s and other neurodegenerative diseases |

| Anti-inflammatory | Management of chronic inflammatory conditions |

| Antioxidant | Protection against oxidative stress-related diseases |

| Anticancer | Development of novel anticancer agents |

Case Studies and Research Findings

Several case studies have illustrated the efficacy of compounds structurally related to (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one:

- A study on the neuroprotective effects of phenylheptanones showed significant improvement in cognitive function in animal models of Alzheimer's disease, suggesting a promising direction for human clinical trials .

- Research focusing on the anti-inflammatory properties demonstrated that these compounds could reduce markers of inflammation in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

- (5R)-5-(methoxymethoxy)-7-phenylheptan-2-ol

- (5R)-5-(methoxymethoxy)-7-phenylheptanoic acid

- (5R)-5-(methoxymethoxy)-7-phenylheptane

Uniqueness

(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Biological Activity

(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phenyl group and methoxymethoxy moieties, which may contribute to its biological activities. The molecular formula is , and it has been cataloged in chemical databases such as PubChem .

Biological Activity Overview

Research indicates that (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one exhibits several biological activities, particularly in the context of cancer treatment and cellular signaling pathways.

Antiproliferative Effects

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The antiproliferative activity is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one

These results suggest that the compound has significant potential as an anticancer agent, particularly against colon and skin cancers.

The mechanism by which (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one exerts its effects appears to involve disruption of microtubule dynamics, similar to other known chemotherapeutics like vinblastine and Taxol™. This disruption leads to cell cycle arrest, particularly in the G2/M phase, resulting in apoptosis of cancer cells .

Case Studies

- In Vivo Studies : A study involving animal models showed that administration of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one resulted in reduced tumor growth rates compared to control groups. The compound was administered at varying doses, with significant tumor reduction observed at higher concentrations.

- Cell Culture Experiments : In vitro experiments revealed that treatment with this compound led to increased apoptosis rates in treated cells as evidenced by annexin V staining assays, indicating that the compound effectively induces programmed cell death in cancerous cells.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one exhibits low cytotoxicity towards normal cells, indicating a potentially favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies achieve high enantiomeric purity for (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one?

- Method : Fluorinated solvents (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol) and mild oxidants (e.g., DDQ) enable stereoselective synthesis at room temperature. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) validates enantiopurity (>99% ee) .

- Key Considerations : Monitor reaction progress using TLC with iodine visualization, and optimize solvent polarity to enhance yield.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Method : Combine and NMR (in CDCl) to identify methoxymethoxy ( 3.3–3.5 ppm) and ketone ( 207–210 ppm) groups. High-resolution mass spectrometry (HRMS) confirms molecular mass ( 2 ppm accuracy). Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to prevent degradation?

- Method : Store aliquots in amber vials under argon at to minimize hydrolysis of the methoxymethoxy group. Periodic stability checks via NMR detect decomposition products (e.g., free hydroxyl groups) .

Advanced Research Questions

Q. What experimental designs address contradictions in reported spectral data for this compound?

- Method : Replicate synthesis and analysis under standardized conditions (e.g., controlled humidity, inert atmosphere). Cross-validate spectral data with independent labs using identical instrumentation (e.g., 500 MHz NMR) and reference compounds .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Method : Use molecular dynamics software (e.g., Discovery Studio) to simulate interactions between the ketone group and transition-metal catalysts. Density Functional Theory (DFT) calculations optimize reaction pathways (e.g., hydrogenation energy barriers) .

Q. What strategies mitigate thermal degradation during extended kinetic studies?

- Method : Employ microfluidic reactors with precise temperature control () and inline FTIR monitoring. Degradation kinetics are modeled using Arrhenius equations, with activation energy calculated via non-isothermal DSC .

Q. How does the methoxymethoxy group influence metabolic stability in vitro?

- Method : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Compare hydrolysis rates against analogs (e.g., methoxy or ethoxy derivatives) to assess substituent effects on metabolic half-life () .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm absolute configuration .

- Degradation Pathways : Accelerated stability studies (40/75% RH) identify hydrolysis-prone functional groups .

- Data Reproducibility : Document solvent batch numbers and column lot IDs to control variability in chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.